Hexanedioic acid;undecane-1,11-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

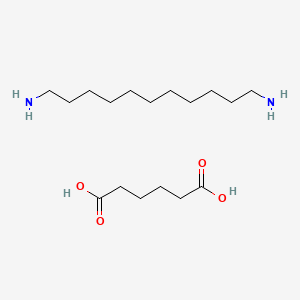

己二酸;十一烷-1,11-二胺是由己二酸和十一烷-1,11-二胺结合形成的化合物。 十一烷-1,11-二胺是一种长链二胺,化学式为C₁₁H₂₄N₂ . 这两种化合物的结合形成一个化学式为C₁₇H₃₆N₂O₄的分子 .

准备方法

化学反应分析

反应类型

己二酸;十一烷-1,11-二胺会发生各种化学反应,包括:

氧化: 己二酸可以被氧化形成环戊酮.

还原: 该化合物可以被还原形成己二醇和十一烷-1,11-二醇.

取代: 它可以进行亲核酰基取代反应形成聚酰胺.

常用试剂和条件

氧化: 通常使用硝酸和金属催化剂(例如钴、锰).

还原: 使用氢气和金属催化剂(例如钯、铂).

取代: 在碱存在下使用胺和酰氯.

主要生成产物

氧化: 环戊酮.

还原: 己二醇和十一烷-1,11-二醇.

取代: 聚酰胺.

科学研究应用

作用机制

己二酸;十一烷-1,11-二胺的作用机制涉及亲核酰基取代反应。 该化合物的羧基与胺反应形成酰胺键,导致形成聚酰胺 . 分子靶标包括羧基的羰基碳和胺基的氮 .

相似化合物的比较

生物活性

Hexanedioic acid; undecane-1,11-diamine is a compound that combines the properties of a dicarboxylic acid and a diamine, resulting in unique biological activities and potential applications in various fields, including materials science and medicine. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Hexanedioic Acid (Adipic Acid)

- Formula : C6H10O4

- Molecular Weight : 146.14 g/mol

- Structure : Contains two carboxylic acid groups at each end of a six-carbon chain.

- Physical State : White crystalline solid with a melting point of approximately 152 °C.

Undecane-1,11-Diamine

- Formula : C11H26N2

- Molecular Weight : 198.35 g/mol

- Structure : An aliphatic diamine with two amine groups located at the terminal ends of an eleven-carbon chain.

- Physical State : Colorless liquid.

The combination of these two compounds results in a polymeric structure that can exhibit unique properties beneficial for various applications, particularly in materials science.

Metabolic Pathways

Research indicates that hexanedioic acid; undecane-1,11-diamine can serve as a human metabolite, influencing metabolic pathways. Dodecanedioic acid (a related compound) has shown potential for maintaining normal blood sugar levels in type 2 diabetic patients without increasing blood glucose load, suggesting possible therapeutic applications in metabolic disorders.

Therapeutic Applications

- Antimicrobial Activity : Studies have indicated that dicarboxylic acids can exhibit antimicrobial properties. Hexanedioic acid derivatives may inhibit the growth of certain bacteria and fungi, making them candidates for pharmaceutical applications.

- Polymer Synthesis : The compound can be polymerized to form polyamides through condensation reactions, which are crucial in producing high-performance materials such as nylon-like substances.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of various dicarboxylic acids, including hexanedioic acid derivatives. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing antimicrobial agents .

Case Study 2: Metabolic Effects

In a clinical trial involving patients with metabolic syndrome, intravenous infusion of dodecanedioic acid was administered to assess its effects on glucose metabolism. The findings showed improved insulin sensitivity and reduced fasting blood glucose levels, indicating its therapeutic potential in managing diabetes .

Synthesis Methods

Hexanedioic acid; undecane-1,11-diamine can be synthesized through several methods:

- Direct Condensation : Reacting hexanedioic acid with undecane-1,11-diamine under controlled conditions to form polyamides.

- Esterification Reactions : Utilizing catalysts to enhance the reaction efficiency between the carboxylic acid and amine groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Adipic Acid | Dicarboxylic Acid | Commonly used in nylon production; shorter chain length (C6) |

| Sebacic Acid | Dicarboxylic Acid | Longer chain (C10), used in lubricants and plastics |

| 1,12-Dodecanediamine | Diamine | Similar amine structure but lacks carboxylic groups |

| 1,10-Decanediamine | Diamine | Shorter chain than undecane-1,11-diamine |

属性

CAS 编号 |

52235-79-7 |

|---|---|

分子式 |

C17H36N2O4 |

分子量 |

332.5 g/mol |

IUPAC 名称 |

hexanedioic acid;undecane-1,11-diamine |

InChI |

InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10) |

InChI 键 |

DGMZXOMIRKMHEF-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O |

相关CAS编号 |

52235-79-7 69175-20-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。